molecular formula C21H26N2O2S B10890656 1-(Cyclohex-3-en-1-ylmethyl)-4-(naphthalen-2-ylsulfonyl)piperazine

1-(Cyclohex-3-en-1-ylmethyl)-4-(naphthalen-2-ylsulfonyl)piperazine

Cat. No.: B10890656
M. Wt: 370.5 g/mol
InChI Key: KPATWXMMTHSTKF-UHFFFAOYSA-N
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Description

1-(Cyclohex-3-en-1-ylmethyl)-4-(naphthalen-2-ylsulfonyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a cyclohexenylmethyl group and a naphthalenesulfonyl group. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-4-(naphthalen-2-ylsulfonyl)piperazine typically involves:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Substitution with cyclohexenylmethyl group: This step might involve the alkylation of the piperazine nitrogen with a cyclohexenylmethyl halide under basic conditions.

    Sulfonylation with naphthalenesulfonyl chloride: The final step involves the reaction of the intermediate with naphthalenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohex-3-en-1-ylmethyl)-4-(naphthalen-2-ylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized at the cyclohexenyl group to form a cyclohexenone derivative.

    Reduction: Reduction could occur at the cyclohexenyl group to form a cyclohexylmethyl derivative.

    Substitution: The piperazine nitrogen can undergo further substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

    Oxidation: Cyclohexenone derivatives.

    Reduction: Cyclohexylmethyl derivatives.

    Substitution: Various N-substituted piperazine derivatives.

Scientific Research Applications

1-(Cyclohex-3-en-1-ylmethyl)-4-(naphthalen-2-ylsulfonyl)piperazine may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a ligand in receptor studies.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as a receptor ligand, it might bind to the receptor and modulate its activity through conformational changes. The molecular targets could include enzymes, receptors, or ion channels.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclohexylmethyl)-4-(naphthalen-2-ylsulfonyl)piperazine: Lacks the double bond in the cyclohexenyl group.

    1-(Cyclohex-3-en-1-ylmethyl)-4-(benzenesulfonyl)piperazine: Has a benzene ring instead of a naphthalene ring.

Uniqueness

1-(Cyclohex-3-en-1-ylmethyl)-4-(naphthalen-2-ylsulfonyl)piperazine is unique due to the presence of both a cyclohexenylmethyl group and a naphthalenesulfonyl group, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H26N2O2S

Molecular Weight

370.5 g/mol

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-4-naphthalen-2-ylsulfonylpiperazine

InChI

InChI=1S/C21H26N2O2S/c24-26(25,21-11-10-19-8-4-5-9-20(19)16-21)23-14-12-22(13-15-23)17-18-6-2-1-3-7-18/h1-2,4-5,8-11,16,18H,3,6-7,12-15,17H2

InChI Key

KPATWXMMTHSTKF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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